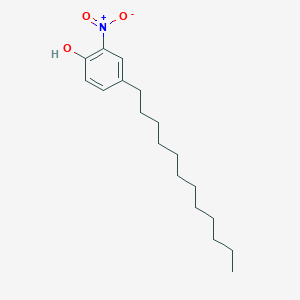

Phenol, 4-dodecyl-2-nitro-

Cat. No. B8441561

Key on ui cas rn:

16260-10-9

M. Wt: 307.4 g/mol

InChI Key: JLMIEMZRYZSPFZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04335219

Procedure details

To a solution of 310 g of acetic acid and 262 g (1 mole) of 4-dodecyl phenol maintained at 20° C. is slowly added with stirring 76 ml (1.2 moles) of HNO3 in 40 ml of water. After 30 minutes, ice water (800 ml) is added to the reaction vessel and the resulting mixture is extracted with methylene chloride. The methylene chloride phase is withdrawn and washed successively with water, an aqueous solution of NaHCO3 (5 percent) and water. The methylene chloride is then removed under vacuum to obtain the desired 2-nitro-4-dodecylphenol. A solution of 46 g (0.15 mole) of the nitrated phenol, 550 ml of absolute ethanol and 1.2 g of platinum oxide is maintained at 20° C. under 50 psi of hydrogen for 23 hours. The reaction mixture is filtered and then subjected to vacuum to remove solvent. Essentially quantitative yield of the desired 2-amino-4-dodecylphenol is recovered. A solution of 200 ml of acetone, 200 ml of water and 38.8 g (0.14 mole) of the amino phenol is stirred with 200 ml of a carbonate form (CO3=) quaternary ammonium styrene/divinyl benzene, ion exchange resin sold by The Dow Chemical Company under the trade name, Dowex® SBR, forty-nine ml (0.787 mole) of methyl iodide is added to the aforementioned solution through a dry ice condenser. After refluxing the reaction mixture with stirring for 20 hours, the mixture is filtered and excess methyl iodide is removed under vacuum. The resulting solution is contacted with the hydroxide form of the aforementioned ion exchange resin to provide the desired quaternary ammonium zwitterion.

[Compound]

Name

ice water

Quantity

800 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)C.[CH2:5]([C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[N+:24]([O-])([OH:26])=[O:25]>O>[N+:24]([C:21]1[CH:22]=[C:17]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH:18]=[CH:19][C:20]=1[OH:23])([O-:26])=[O:25]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

310 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

262 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)C1=CC=C(C=C1)O

|

Step Two

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

800 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is slowly added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting mixture is extracted with methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methylene chloride phase is withdrawn

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methylene chloride is then removed under vacuum

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC(=C1)CCCCCCCCCCCC)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |